molecular formula C16H23NO4 B6148030 (3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylbutanoic acid CAS No. 267007-62-5

(3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-4-phenylbutanoic acid

Cat. No.: B6148030
CAS No.: 267007-62-5
M. Wt: 293.4
InChI Key:
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Description

(3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a phenyl group attached to a butanoic acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid typically involves the following steps:

    Protection of the amine group: The starting material, which contains an amino group, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

    Formation of the butanoic acid backbone: The Boc-protected amine is then subjected to a series of reactions, including alkylation and hydrolysis, to introduce the butanoic acid moiety.

    Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the Boc-protected intermediate is reacted with a phenylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the phenyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of peptides and proteins.

    Medicine: Investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid
  • (3S)-3-{(tert-butoxy)carbonylamino}-4-methylbutanoic acid
  • (3S)-3-{(tert-butoxy)carbonylamino}-4-ethylbutanoic acid

Uniqueness

(3S)-3-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its analogs. The phenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

267007-62-5

Molecular Formula

C16H23NO4

Molecular Weight

293.4

Purity

95

Origin of Product

United States

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